2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate
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Overview
Description
The compound "2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate" is a chemical entity that appears to be related to the family of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including use as pesticides, pharmaceuticals, and intermediates in organic synthesis. The presence of a trifluoroethyl group and a furan moiety in the compound suggests that it may exhibit unique physical and chemical properties, as well as biological activity.
Synthesis Analysis
The synthesis of related furan-containing carbamates can be achieved through various methods. For instance, 2-trifluoromethylated furans can be synthesized from the cyclization of β-ketonitriles with 3-bromo-1,1,1-trifluoroacetone mediated by bases . This method shows excellent functional group tolerance for both aromatic and aliphatic β-ketonitriles. Similarly, carbamates with different substituents have been synthesized using isocyanates derived from various amino acids, indicating that the synthesis of the compound could potentially be achieved through analogous strategies involving the appropriate starting materials and reagents .
Molecular Structure Analysis
The molecular structure of carbamates is characterized by the presence of a carbamate group (–OC(O)NH2). The furan ring, a five-membered aromatic heterocycle, contributes to the compound's electronic properties and potential interactions with biological targets. The trifluoroethyl group is likely to influence the compound's lipophilicity and electronic distribution, potentially affecting its reactivity and binding affinity to biological molecules. However, specific details about the molecular structure of "2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate" would require further analysis using spectroscopic techniques such as NMR and mass spectrometry, as demonstrated in the characterization of related compounds .
Chemical Reactions Analysis
Carbamates are known to undergo various chemical reactions, including hydrolysis to form amines and carbon dioxide, as well as reactions with nucleophiles and electrophiles depending on the substituents present in the molecule. The trifluoromethyl group in furans has been shown to be extraordinarily stable in sulfuric acid, suggesting that the trifluoroethyl group in the compound of interest may also confer stability under acidic conditions . Additionally, the furan ring can participate in electrophilic aromatic substitution reactions, which could be utilized in further functionalization of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamates, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a trifluoroethyl group is likely to increase the hydrophobic character of the compound, while the furan ring could contribute to its aromaticity and potential planarity. The stability of related trifluoromethylated furans in acidic environments suggests that the compound may also exhibit similar stability, which could be advantageous for its potential applications . The crystalline nature of related carbamates indicates that the compound might also be isolated as a solid, facilitating its handling and characterization .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-[2-(furan-2-ylmethylamino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O4/c11-10(12,13)6-19-9(17)15-5-8(16)14-4-7-2-1-3-18-7/h1-3H,4-6H2,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQWXVOYURQNRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CNC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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